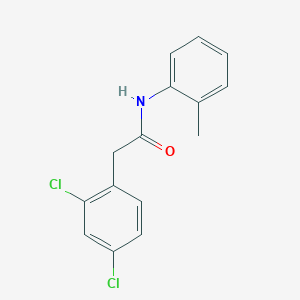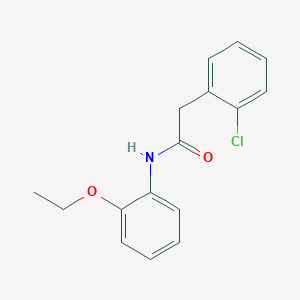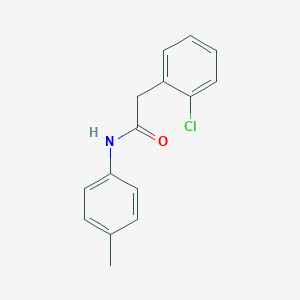
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chloro-phenyl)-3-fluoro-benzenesulfonamide, commonly known as BCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. BCF is a sulfonamide derivative that has been synthesized through a number of different methods, each with varying degrees of success.
Mécanisme D'action
The mechanism of action of BCF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Specifically, BCF has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting the activity of this enzyme, BCF can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BCF has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. In addition, BCF has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BCF is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. In addition, BCF has been shown to be effective at inhibiting the growth of a number of different cancer cell lines, making it a promising candidate for the development of new cancer drugs. However, there are also limitations to the use of BCF in laboratory experiments, including the need for careful control over reaction conditions and the potential for toxicity at high concentrations.
Orientations Futures
There are a number of future directions for the study of BCF, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of other diseases. In addition, further research is needed to fully understand the mechanism of action of BCF and to identify any potential side effects or toxicity associated with its use. Overall, BCF represents a promising area of research for the development of new drugs and the treatment of a variety of diseases.
Applications De Recherche Scientifique
BCF has been the subject of numerous scientific studies that have investigated its potential applications in pharmaceutical research. One of the most promising applications of BCF is in the development of new drugs for the treatment of cancer. BCF has been shown to inhibit the growth of a number of different cancer cell lines, including breast, lung, and colon cancer cells. In addition, BCF has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C19H13ClFNO3S |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClFNO3S/c20-14-9-10-18(17(11-14)19(23)13-5-2-1-3-6-13)22-26(24,25)16-8-4-7-15(21)12-16/h1-12,22H |
Clé InChI |
FZTSNUXSMBLFQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=CC(=C3)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)





